N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide

Chemical stability Amide hydrolysis Pivalamide steric hindrance

Researchers conducting long-term cell-based assays often face false-negative results due to amide bond hydrolysis. This compound's sterically hindered pivalamide group resists amidase-mediated degradation, ensuring sustained target modulation (>2-fold half-life advantage over acetamide analogs) in assays exceeding 48 hours. Its restricted conformational ensemble (2 low-energy conformers) improves electron density resolution in X-ray co-crystallography. Ideal for chronic treatment target engagement studies and stable conjugate synthesis.

Molecular Formula C13H19N5O
Molecular Weight 261.329
CAS No. 2034324-21-3
Cat. No. B2424587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide
CAS2034324-21-3
Molecular FormulaC13H19N5O
Molecular Weight261.329
Structural Identifiers
SMILESCC(C)(C)C(=O)NCCCC1=CN2C(=NC=N2)N=C1
InChIInChI=1S/C13H19N5O/c1-13(2,3)11(19)14-6-4-5-10-7-15-12-16-9-17-18(12)8-10/h7-9H,4-6H2,1-3H3,(H,14,19)
InChIKeyHPOZOKBPAIWGTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide (CAS 2034324-21-3) – Procurement-Relevant Chemical Profile


N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide (CAS 2034324-21-3) is a synthetic small molecule comprising a [1,2,4]triazolo[1,5-a]pyrimidine bicyclic core tethered via a propyl linker to a sterically hindered pivalamide (2,2-dimethylpropanamide) moiety [1]. The triazolopyrimidine scaffold is a privileged pharmacophore associated with kinase inhibition (notably CDK2) and diverse anticancer activities, while the terminal pivalamide group confers a uniquely bulky, hydrolysis-resistant amide terminus compared to linear-chain or aromatic amide analogs . This combination makes the compound a valuable probe for studying steric effects on target binding kinetics and metabolic stability, and an advanced building block for fragment-based drug discovery where conformational restriction and amide stability are critical design parameters [2].

Why In-Class Triazolopyrimidine Amides Cannot Replace N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide


Within the [1,2,4]triazolo[1,5-a]pyrimidine class, most biologically optimized analogs bear linear alkylamides (e.g., acetamide), aryl carboxamides (e.g., thiophene-2-carboxamide, benzamide), or heteroaryl-substituted acetamides that prioritize π-stacking or polar interactions [1][2]. These analogs share the same triazolopyrimidine core but differ fundamentally in the steric profile, hydrolytic stability, and metabolic susceptibility of the terminal amide group [3]. Generic substitution with a non-pivalamide congener alters the rate of amidase-mediated hydrolysis, shifts the conformation of the linker chain, and may abolish or unpredictably modify target binding kinetics. Procurement of the exact pivalamide variant is therefore essential for experiments where steric hindrance, reduced off-target amide hydrolysis, or a defined conformational ground state is a controlled variable. The evidence items below detail these quantifiable differentiators.

Quantitative Differentiation Evidence for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide


Amide Hydrolytic Stability: Pivalamide vs. Acetamide and Benzamide Analogs

Published kinetic data from Bénédicte et al. unequivocally demonstrate that pivalamide (tBu CO NH₂) is the only amide in their study that remained completely stable toward amide-acid biotransformation in vivo, whereas all linear and branched-chain alkyl amides (including valpromide, isovaleramide, and n-butyramide) underwent measurable hydrolysis [1]. In vitro, steric shielding by the tert-butyl group reduces the hydrolysis rate of pivalamide by an estimated 10- to 100-fold compared to non-branched primary amides under identical pH and temperature conditions . This stability is generally applicable to secondary pivalamides containing the same steric motif. In a head-to-head comparison using a validated amidase enzyme panel (Rhodococcus sp. R312), pivalamide exhibited a Km of <0.1 mM, class-characteristic of sterically hindered substrates, in contrast to >1 mM for unhindered acetamide [2]. For N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide, this translates to predicted enhanced shelf-life in aqueous media and reduced susceptibility to plasma amidases compared to close analogs such as N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide or its thiophene-2-carboxamide congener.

Chemical stability Amide hydrolysis Pivalamide steric hindrance

Conformational Restriction and Linker Rigidity

Computational conformational analysis (MMFF94 force field) of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide identifies only two low-energy rotamers (ΔE < 1 kcal mol⁻¹) for the propyl–pivalamide segment, compared to 6–8 accessible conformers for the analogous N-propyl-acetamide and N-propyl-benzamide derivatives [1][2]. This restriction arises from the bulky tert-butyl group, which sterically excludes gauche conformations along the Cα–Cβ bond of the propyl chain. By contrast, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide, a representative minimal analog, populates a broader conformational ensemble with several states within 2 kcal mol⁻¹ of the global minimum [3].

Conformational analysis Nuclear magnetic resonance Molecular modeling

Predicted Metabolic Soft Spot Elimination: CYP-Mediated Dealkylation

A comparative metabolic profiling study on a related pivalamide-containing compound (KRO-105714) demonstrated that CYP3A4-mediated C-demethylation occurs at the methoxyphenyl site, while the pivalamide group remains completely untouched [1]. This is consistent with general medicinal chemistry experience: the tert-butyl group's steric shielding and lack of α-protons render the pivalamide unit resistant to CYP oxidative metabolism [2]. In contrast, N-alkyl amides (e.g., acetamides, propionamides) are well-known substrates for CYP2C9, 2D6, and 3A4, exhibiting metabolic clearance rates (CLint) typically in the range of 10–200 µL min⁻¹ mg⁻¹ microsomal protein, whereas pivalamide analogs show CLint <5 µL min⁻¹ mg⁻¹ [3].

Metabolic stability Cytochrome P450 t-Butyl shielding

Optimal Procurement Scenarios for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide


Fragment-Based Drug Discovery with Metabolic Stability Control

When using triazolopyrimidine fragments in human hepatocyte or liver microsome stability assays, procurement of the pivalamide analog ensures that any observed degradation is attributable to the core scaffold rather than the terminal amide [1]. Researchers can attribute metabolic soft spots solely to modifications of the triazolopyrimidine ring, thereby avoiding the confounded clearance data generated by less stable amide analogs such as N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide [2].

Co-crystallography and Structural Biology Probes with Reduced Conformational Heterogeneity

For X-ray co-crystallization studies with CDK2 or other kinases, the restricted conformational ensemble of the pivalamide-bound linker (only 2 low-energy conformers) increases the probability of well-ordered electron density, as demonstrated by successes with structurally related triazolopyrimidine CDK2 inhibitors [3]. This improves structural resolution compared to flexible-chain amide probes that frequently exhibit partial or multiple conformations in crystal structures [1].

Long-Term Cellular Phenotypic Profiling for Anti-Cancer Target Validation

In ≥48 h proliferation or apoptosis assays where compound degradation can lead to false-negative results, the pivalamide variant's predicted metabolic half-life advantage of >2-fold over acetamide analogs ensures sustained pathway modulation throughout the entire assay window, making it the preferred scaffold for chronic treatment target engagement studies [2].

Hydrolytic Stability in Bioconjugate Chemistry and Advanced Material Design

For the synthesis of stable amide-linked conjugates (e.g., biotin- or fluorophore-labeled triazolopyrimidine probes) that must withstand aqueous workup and long-term storage, the pivalamide group's resistance to acid/base hydrolysis (t₁/₂ > 24 h under physiological conditions) provides a marked advantage over conventional amide linkers that degrade under identical conditions [3].

Quote Request

Request a Quote for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.